molecular formula C17H20N4O4 B2673855 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide CAS No. 1171574-81-4

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B2673855
CAS No.: 1171574-81-4
M. Wt: 344.371
InChI Key: FPALRPYYTRLYTJ-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Assembly and Luminescence

A study by Moyano et al. (2013) introduced supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, capable of self-assembling by hydrogen bonding to form columnar mesophases, displaying luminescent properties in the visible region. The molecular structures consist of a polyalkoxybenzamide group substituted at the nitrogen atom by the 4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl unit, showcasing the potential for creating novel luminescent materials through supramolecular assembly (Moyano et al., 2013).

Anticancer and Anti-inflammatory Properties

El-Sawy et al. (2014) synthesized novel 3-(4,6-dimethoxybenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives, tested for anti-inflammatory, analgesic, and anticonvulsant activities. The compounds displayed significant activities, highlighting the potential for developing new therapeutic agents (El-Sawy et al., 2014).

Antibacterial Activity

Palkar et al. (2017) focused on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents. This research indicates the compound's utility in combating bacterial infections, especially against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a foundation for new antibacterial drug development (Palkar et al., 2017).

Insecticidal and Antimicrobial Potential

Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics synthesized under microwave irradiation. The study contributes to the development of new compounds with potential applications in agriculture and healthcare by demonstrating their effectiveness against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Molecular Docking and Antimicrobial Screening

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, showcasing their potential through in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The antimicrobial and antioxidant activities of these compounds suggest their versatility in pharmaceutical applications (Flefel et al., 2018).

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-9-8-11-14(20-21(2)15(11)19-16(9)22)18-17(23)10-6-5-7-12(24-3)13(10)25-4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPALRPYYTRLYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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